molecular formula C5H4F3NO B2976644 5-Methyl-4-(trifluoromethyl)-1,2-oxazole CAS No. 1823499-53-1

5-Methyl-4-(trifluoromethyl)-1,2-oxazole

Cat. No. B2976644
M. Wt: 151.088
InChI Key: AYZOJSHQZIBLDZ-UHFFFAOYSA-N
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Description

Compounds like “5-Methyl-4-(trifluoromethyl)-1,2-oxazole” belong to the class of organic compounds known as oxazoles, which are aromatic compounds containing an oxazole ring. An oxazole ring is a five-membered aromatic heterocycle made up of one oxygen atom, one nitrogen atom, and three carbon atoms. In “5-Methyl-4-(trifluoromethyl)-1,2-oxazole”, there are additional methyl and trifluoromethyl groups attached to the oxazole ring.



Synthesis Analysis

The synthesis of oxazole derivatives generally involves the cyclization of appropriate precursors, often through condensation reactions. The introduction of methyl and trifluoromethyl groups would likely occur in subsequent steps, although the exact methods would depend on the specific synthetic route chosen by the chemist.



Molecular Structure Analysis

The molecular structure of “5-Methyl-4-(trifluoromethyl)-1,2-oxazole” would be characterized by the presence of the oxazole ring, with the methyl and trifluoromethyl groups attached at the 5 and 4 positions, respectively. The presence of the trifluoromethyl group could significantly influence the electronic properties of the molecule due to the high electronegativity of fluorine.



Chemical Reactions Analysis

Oxazoles can participate in a variety of chemical reactions. They can act as ligands in coordination chemistry, and they can undergo electrophilic substitution reactions. The presence of the trifluoromethyl group could make the compound more reactive towards nucleophiles.



Physical And Chemical Properties Analysis

The physical and chemical properties of “5-Methyl-4-(trifluoromethyl)-1,2-oxazole” would be influenced by its molecular structure. The trifluoromethyl group could increase the compound’s lipophilicity, which could influence its solubility and its ability to cross biological membranes.


Safety And Hazards

Without specific data, it’s difficult to comment on the safety and hazards of “5-Methyl-4-(trifluoromethyl)-1,2-oxazole”. However, like all chemicals, it should be handled with appropriate safety precautions to prevent exposure and potential harm.


Future Directions

The study of oxazole derivatives, including those with trifluoromethyl groups, is an active area of research in medicinal chemistry due to their potential biological activities. Future research could involve the synthesis of new derivatives, the investigation of their biological activities, and the exploration of their mechanisms of action.


Please note that this is a general discussion based on the structure of the compound you mentioned, and the actual properties and activities of “5-Methyl-4-(trifluoromethyl)-1,2-oxazole” could be different. For accurate information, specific studies on this compound would be needed. If you have any other questions or need further clarification, feel free to ask!


properties

IUPAC Name

5-methyl-4-(trifluoromethyl)-1,2-oxazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4F3NO/c1-3-4(2-9-10-3)5(6,7)8/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYZOJSHQZIBLDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-4-(trifluoromethyl)-1,2-oxazole

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